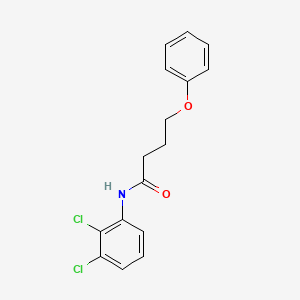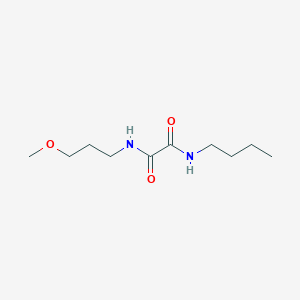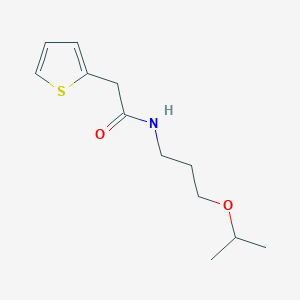
N-(2,3-dichlorophenyl)-4-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-4-phenoxybutanamide, commonly known as DCPA, is a herbicide that belongs to the family of chloroacetanilides. It is widely used in agriculture to control weeds in crops such as corn, soybeans, and cotton. DCPA works by inhibiting the growth of weed seedlings, thus preventing them from competing with the crop for nutrients and water.
Wirkmechanismus
DCPA works by inhibiting the synthesis of fatty acids in the weed seedlings, which are essential for their growth and development. This leads to the death of the weed seedlings, while leaving the crops unharmed.
Biochemical and Physiological Effects:
DCPA has been shown to affect the metabolism of plants, including the synthesis of proteins, nucleic acids, and carbohydrates. It also affects the activity of enzymes involved in various biochemical pathways. In addition, DCPA has been shown to have a negative impact on soil microorganisms, which play a crucial role in maintaining soil fertility.
Vorteile Und Einschränkungen Für Laborexperimente
DCPA is a widely used herbicide in agriculture, and its effectiveness has been well established. It is also relatively safe for use on crops, as it does not accumulate in the soil or leach into groundwater. However, its impact on the environment and soil microorganisms needs to be further studied.
List of
Zukünftige Richtungen
1. Investigate the impact of DCPA on non-target organisms such as insects, birds, and mammals.
2. Study the long-term effects of DCPA on soil fertility and soil microorganisms.
3. Develop new formulations of DCPA that are more effective and environmentally friendly.
4. Explore the potential of DCPA as a tool for weed management in organic farming systems.
5. Investigate the potential of DCPA as a pre-emergent herbicide for turfgrass management.
Synthesemethoden
DCPA can be synthesized by reacting 2,3-dichloroaniline with phenoxybutyric acid in the presence of a catalyst such as sulfuric acid. The reaction yields DCPA as a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DCPA has been extensively studied for its herbicidal properties and its impact on the environment. Research has shown that DCPA is effective in controlling a wide range of weed species, including annual grasses and broadleaf weeds. It is also relatively safe for use on crops, as it does not accumulate in the soil or leach into groundwater.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c17-13-8-4-9-14(16(13)18)19-15(20)10-5-11-21-12-6-2-1-3-7-12/h1-4,6-9H,5,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIASOHSSNFADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-phenoxybutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5236578.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5236586.png)
![2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5236605.png)
![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
![{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5236614.png)


![4-{2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5236634.png)

![N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5236647.png)
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5236653.png)
![N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)